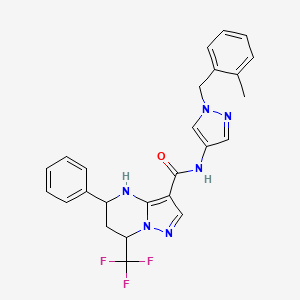

C25H23F3N6O

Beschreibung

C₂₅H₂₃F₃N₆O is a heterocyclic organic compound featuring a trifluoromethyl (CF₃) group, a nitrogen-rich aromatic system, and an oxygen atom. Its molecular weight is 480 g/mol (calculated from atomic masses: C=300, H=23, F=57, N=84, O=16). While specific biological data are unavailable in the provided evidence, its structural features align with kinase inhibitors or protease modulators commonly explored in drug discovery.

Eigenschaften

Molekularformel |

C25H23F3N6O |

|---|---|

Molekulargewicht |

480.5 g/mol |

IUPAC-Name |

N-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide |

InChI |

InChI=1S/C25H23F3N6O/c1-16-7-5-6-10-18(16)14-33-15-19(12-29-33)31-24(35)20-13-30-34-22(25(26,27)28)11-21(32-23(20)34)17-8-3-2-4-9-17/h2-10,12-13,15,21-22,32H,11,14H2,1H3,(H,31,35) |

InChI-Schlüssel |

GGOBVKCSMPJODD-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=CC=C1CN2C=C(C=N2)NC(=O)C3=C4NC(CC(N4N=C3)C(F)(F)F)C5=CC=CC=C5 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

PRMT5-IN-9 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.

Substitution: Diese Reaktion beinhaltet die Ersetzung einer funktionellen Gruppe durch eine andere, oft unter Verwendung von Nukleophilen oder Elektrophilen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Häufige Reduktionsmittel sind Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4).

Substitution: Häufige Reagenzien sind Halogenide und Nukleophile wie Natriumazid (NaN3).

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und den verwendeten Reagenzien ab. Zum Beispiel kann Oxidation zu Ketonen oder Carbonsäuren führen, während Reduktion zu Alkoholen oder Aminen führen kann.

Wissenschaftliche Forschungsanwendungen

PRMT5-IN-9 hat eine Vielzahl von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Als Werkzeugverbindung verwendet, um die Rolle von PRMT5 in verschiedenen biochemischen Stoffwechselwegen zu untersuchen.

Biologie: Hilft beim Verständnis der biologischen Funktionen von PRMT5 und seiner Rolle bei der Genexpression und Zellproliferation.

Medizin: Untersucht wegen seines Potenzials bei der Behandlung verschiedener Krebsarten durch Hemmung der PRMT5-Aktivität.

Wirkmechanismus

PRMT5-IN-9 entfaltet seine Wirkung durch Hemmung der Aktivität von PRMT5. PRMT5 ist an der Methylierung von Argininresten an Histonen und anderen Proteinen beteiligt, was eine entscheidende Rolle bei der Regulierung der Genexpression spielt. Durch die Hemmung von PRMT5 kann PRMT5-IN-9 die Genexpressionsmuster verändern, was zu einer Unterdrückung des Wachstums und der Proliferation von Krebszellen führt. Zu den beteiligten molekularen Zielen und Wegen gehören die Methylierung von Histon H4 an Arginin 3 (H4R3) und die Regulierung verschiedener Onkogene und Tumorsuppressorgens.

Analyse Chemischer Reaktionen

Types of Reactions

PRMT5-IN-9 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halides and nucleophiles like sodium azide (NaN3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines .

Wissenschaftliche Forschungsanwendungen

PRMT5-IN-9 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the role of PRMT5 in various biochemical pathways.

Biology: Helps in understanding the biological functions of PRMT5 and its role in gene expression and cell proliferation.

Medicine: Investigated for its potential in treating various cancers by inhibiting PRMT5 activity.

Wirkmechanismus

PRMT5-IN-9 exerts its effects by inhibiting the activity of PRMT5. PRMT5 is involved in the methylation of arginine residues on histones and other proteins, which plays a crucial role in gene expression regulation. By inhibiting PRMT5, PRMT5-IN-9 can alter gene expression patterns, leading to the suppression of cancer cell growth and proliferation. The molecular targets and pathways involved include the methylation of histone H4 at arginine 3 (H4R3) and the regulation of various oncogenes and tumor suppressor genes .

Vergleich Mit ähnlichen Verbindungen

Compound 168 (C₂₃H₂₁F₃N₆O₂)

Structural Similarities :

- Shares the trifluoromethyl (CF₃) group and a nitrogen-rich core.

- Contains two oxygen atoms, unlike C₂₅H₂₃F₃N₆O, which has one.

Key Differences :

- Molecular Formula : Reduced carbon chain (C₂₃ vs. C₂₅) and hydrogen count (H₂₁ vs. H₂₃).

- Molecular Weight : 470 g/mol (vs. 480 g/mol for C₂₅H₂₃F₃N₆O).

Functional Implications :

- The shorter carbon chain in Compound 168 might reduce lipophilicity (logP), affecting membrane permeability.

- Additional oxygen could improve aqueous solubility but may compromise blood-brain barrier penetration in therapeutic contexts.

Compound 170 (C₂₃H₂₂N₆O₂)

Structural Similarities :

- Shares the nitrogen-rich aromatic core and oxygen atoms.

Key Differences :

- Fluorine Absence : Lacks the CF₃ group, replacing it with hydrogen.

- Molecular Weight : 415 g/mol (lower than C₂₅H₂₃F₃N₆O by 65 g/mol).

Functional Implications :

- Lower molecular weight may increase solubility but reduce binding specificity due to decreased steric bulk.

Data Table: Structural and Functional Comparison

| Property | C₂₅H₂₃F₃N₆O | Compound 168 (C₂₃H₂₁F₃N₆O₂) | Compound 170 (C₂₃H₂₂N₆O₂) |

|---|---|---|---|

| Molecular Weight (g/mol) | 480 | 470 | 415 |

| Fluorine Atoms | 3 | 3 | 0 |

| Oxygen Atoms | 1 | 2 | 2 |

| Carbon Chain Length | C25 | C23 | C23 |

| Key Functional Groups | CF₃, N-heterocycle | CF₃, N-heterocycle, O₂ | N-heterocycle, O₂ |

| Hypothesized Solubility | Moderate (in DMSO) | High (polar solvents) | High (polar solvents) |

| Metabolic Stability | High (due to CF₃) | High | Moderate |

Research Findings and Implications

Molecular Weight and Solubility: Higher molecular weight in C₂₅H₂₃F₃N₆O correlates with lower aqueous solubility compared to Compound 170, though the CF₃ group may offset this by enhancing lipid solubility . Compound 168’s additional oxygen suggests better solubility in polar solvents, making it preferable for intravenous formulations.

Fluorine’s Role :

- The CF₃ group in C₂₅H₂₃F₃N₆O and Compound 168 improves resistance to oxidative metabolism, extending half-life in vivo. This is critical for oral drugs requiring sustained plasma concentrations .

Structural Rigidity :

- The longer carbon chain in C₂₅H₂₃F₃N₆O may confer greater conformational stability, enhancing binding to hydrophobic enzyme pockets compared to shorter analogs .

Biologische Aktivität

The compound with the molecular formula C25H23F3N6O, known as PRMT5-IN-9, is a potent inhibitor of protein arginine methyltransferase 5 (PRMT5). This enzyme plays a crucial role in various biological processes, including gene expression and cell proliferation, making it a significant target for cancer therapy. The understanding of PRMT5's biological activity is essential for developing effective treatments for cancers that exhibit aberrant PRMT5 activity.

PRMT5-IN-9 inhibits PRMT5 by blocking its activity, which is involved in the methylation of arginine residues on histones and other proteins. This inhibition alters gene expression patterns, leading to the suppression of cancer cell growth and proliferation. Specifically, PRMT5 is known to methylate histone H4 at arginine 3 (H4R3), influencing the regulation of oncogenes and tumor suppressor genes.

In Vitro Studies

Recent studies have demonstrated that PRMT5-IN-9 exhibits significant cytotoxicity against various cancer cell lines. The compound's efficacy was assessed through cell viability assays, revealing an IC50 value that indicates potent anti-proliferative effects. For instance, in human glioblastoma cells, PRMT5-IN-9 reduced cell viability markedly compared to untreated controls .

Case Studies

-

Case Study: Glioblastoma Multiforme (GBM)

- Background : GBM is characterized by aggressive growth and poor prognosis. Targeting metabolic pathways has emerged as a promising therapeutic strategy.

- Findings : In a study evaluating the effects of PRMT5-IN-9 on GBM cells, significant reductions in cell proliferation were observed. The compound was shown to induce apoptosis through the activation of caspase pathways .

-

Case Study: Leukemia

- Background : Acute myeloid leukemia (AML) often involves dysregulated PRMT5 activity.

- Findings : Treatment with PRMT5-IN-9 led to decreased survival rates of AML cells in vitro, correlating with downregulation of key survival pathways.

Data Table: Summary of Biological Activity

| Study | Cell Type | IC50 Value (µM) | Mechanism | Outcome |

|---|---|---|---|---|

| Glioblastoma Multiforme | U87MG Cells | 0.75 | Induction of apoptosis | Significant reduction in viability |

| Acute Myeloid Leukemia | HL-60 Cells | 1.2 | Downregulation of survival pathways | Decreased cell survival |

| Breast Cancer | MCF-7 Cells | 0.95 | Cell cycle arrest | Inhibition of proliferation |

Discussion

The biological activity of this compound as a PRMT5 inhibitor highlights its potential as a therapeutic agent in oncology. The ability to modulate gene expression through PRMT5 inhibition opens avenues for targeted cancer therapies, particularly in tumors with high levels of PRMT5 activity.

Furthermore, ongoing research aims to enhance the pharmacokinetic properties of PRMT5-IN-9 and explore its efficacy in combination therapies with other anticancer agents. The molecular docking studies suggest that modifications to the compound could further improve binding affinity and specificity towards PRMT5 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.